An In-Depth Technical Guide on 6,7-Dichlorobenzo[d]thiazol-2-amine
An In-Depth Technical Guide on 6,7-Dichlorobenzo[d]thiazol-2-amine
CAS Number: 25150-27-0
This technical guide provides a comprehensive overview of 6,7-Dichlorobenzo[d]thiazol-2-amine, a heterocyclic compound belonging to the benzothiazole class. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities. While specific data for this exact compound is limited in publicly available literature, this guide leverages information on closely related analogs to provide a thorough understanding of its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of 6,7-Dichlorobenzo[d]thiazol-2-amine are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| CAS Number | 25150-27-0 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂S | [1] |
| Molecular Weight | 219.09 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 240-242 °C | |
| Predicted Boiling Point | 379.7±45.0 °C | |
| Predicted Density | 1.654±0.06 g/cm³ | |
| Storage | 4°C, protect from light | [2] |
Synthesis and Experimental Protocols
General Synthesis of 2-Aminobenzothiazoles
A common method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction. This involves the reaction of an arylamine with potassium thiocyanate and bromine in glacial acetic acid.[3]
Experimental Protocol: Synthesis of 2-Amino-7-chlorobenzothiazole (A close analog) [4]
This multi-step synthesis provides a potential route that could be adapted for 6,7-Dichlorobenzo[d]thiazol-2-amine, starting from the appropriately substituted aniline.
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Nitration of o-chloroacetanilide: o-chloroacetanilide is nitrated to obtain 6-Chloro-2-nitroacetanilide.
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Hydrolysis: The resulting acetanilide is hydrolyzed to yield 2-chloro-6-nitroaniline.
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Sandmeyer-type reaction: The 2-chloro-6-nitroaniline is then subjected to a Sandmeyer-type reaction with a thiocyanate source (e.g., CuSCN) to introduce the thiocyanate group, forming 1-chloro-3-nitro-2-thiocyanatobenzene.
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Reduction and Cyclization: The nitro group is reduced, which is expected to be followed by cyclization to form the 7-chlorobenzo[d]thiazol-2-amine. A 45% yield was reported for the final product.[4]
Diagram of a potential synthetic workflow:
Caption: A generalized workflow for the synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine.
Biological Activity and Potential Applications
Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]
Anticancer Activity
Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents. They have been shown to inhibit various kinases and interfere with critical cellular processes in cancer cells.
Quantitative Data on Related Benzothiazole Derivatives (Anticancer Activity):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| A 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | 0.44 | [7] |
| A 2-aminobenzothiazole-TZD derivative (Compound 20) | HCT-116 (Colon Cancer) | 7.44 | [8] |
| A 2-aminobenzothiazole-TZD derivative (Compound 20) | MCF-7 (Breast Cancer) | 8.27 | [8] |
| A 2-aminobenzothiazole derivative (Compound 13) | HCT116 (Colon Cancer) | 6.43 ± 0.72 | [8] |
| A 2-aminobenzothiazole derivative (Compound 13) | A549 (Lung Cancer) | 9.62 ± 1.14 | [8] |
Mechanism of Action: Apoptosis Induction
One of the key mechanisms by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that they can trigger the mitochondrial intrinsic pathway of apoptosis.[9] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspase cascades.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay [2][10]
This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.
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Compound Preparation: Prepare serial dilutions of 6,7-Dichlorobenzo[d]thiazol-2-amine in DMSO.
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Assay Plate Preparation: Add the diluted compound to microplate wells, including positive (no inhibitor) and negative (no enzyme) controls.
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Reaction Initiation: Add the purified kinase, its specific substrate, and ATP to initiate the reaction.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
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Signal Detection: Terminate the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
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Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
Diagram of the Mitochondrial Apoptosis Pathway potentially induced by Benzothiazole Derivatives:
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
